molecular formula C33H38FN3O5 B609869 PD-149164 CAS No. 181941-32-2

PD-149164

カタログ番号: B609869
CAS番号: 181941-32-2
分子量: 575.68
InChIキー: UZOOGOCMUARFDV-KEZCGYQASA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Historical Context and Development

PD-149164 emerged as a critical compound in the study of cholecystokinin (CCK) receptors during the late 1990s and early 2000s. Its development was driven by the need to identify non-peptide ligands capable of modulating CCK receptor activity, particularly for the CCK-A subtype, which plays a central role in gastrointestinal and neuroendocrine functions. Initially synthesized as part of a broader exploration of benzodiazepine derivatives, this compound demonstrated unique agonist properties at the CCK-A receptor, distinguishing it from earlier peptide-based ligands.

Key Milestones in Development

Year Event Significance
1996 Identification as CCK-A agonist First non-peptide small molecule with full agonist efficacy at CCK-A receptors
2001 Structural optimization Enhanced receptor specificity and functional activity
2003 Enantiomer studies Demonstration of stereospecificity with PD-151,932 as antagonist

Classification as a Non-Peptide CCK Receptor Agonist

This compound belongs to a class of non-peptide CCK receptor agonists that mimic the activity of endogenous cholecystokinin octapeptide (CCK-8). Unlike peptide-based ligands, this compound features a structurally distinct scaffold that includes an indole moiety, adamantane group, and fluorophenyl butanoic acid derivatives. This design enables selective interaction with the CCK-A receptor’s ligand-binding pocket, bypassing the limitations of peptide degradation and poor pharmacokinetics.

Structural Features and Receptor Specificity

Component Role in Receptor Binding
Adamantane moiety Hydrophobic interactions with receptor’s transmembrane domains
Indole group π-π stacking with aromatic residues in extracellular loop
Fluorophenyl butanoic acid Electrostatic interactions with charged residues

Significance in Cholecystokinin Receptor Pharmacology

This compound has been instrumental in elucidating the functional and structural characteristics of CCK-A receptors. Its discovery addressed the challenge of identifying small-molecule agonists for peptide hormone receptors, a class previously dominated by antagonists. The compound’s enantiomeric counterpart, PD-151,932, serves as a potent CCK-A antagonist, providing a unique toolset for studying receptor activation mechanisms.

Impact on Research

  • Validated constitutively active receptor mutants as screening tools for agonists
  • Demonstrated stereospecificity in receptor-ligand interactions
  • Enabled mechanistic studies of Ca²⁺ signaling in pancreatic acinar cells

特性

CAS番号

181941-32-2

分子式

C33H38FN3O5

分子量

575.68

IUPAC名

3-[(2S)-2-{[(adamantan-2-yloxy)carbonyl]amino}-2-(1H-indol-3-ylmethyl)propanamido]-4-(4-fluorophenyl)butanoic acid

InChI

InChI=1S/C33H38FN3O5/c1-33(17-24-18-35-28-5-3-2-4-27(24)28,31(40)36-26(16-29(38)39)15-19-6-8-25(34)9-7-19)37-32(41)42-30-22-11-20-10-21(13-22)14-23(30)12-20/h2-9,18,20-23,26,30,35H,10-17H2,1H3,(H,36,40)(H,37,41)(H,38,39)/t20?,21?,22?,23?,26?,30?,33-/m0/s1

InChIキー

UZOOGOCMUARFDV-KEZCGYQASA-N

SMILES

O=C(O)CC(NC([C@](CC1=CNC2=C1C=CC=C2)(NC(OC3C4CC5CC(C4)CC3C5)=O)C)=O)CC6=CC=C(F)C=C6

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

PD-149164;  PD 149164;  PD149164.

製品の起源

United States

準備方法

Enantioselective Synthesis of the Propanamide Core

The synthesis begins with the chiral amidinobenzodiazepine precursor L-740,093 , a CCK-1 receptor ligand. Key steps include:

  • Enantiomer resolution : Chiral HPLC achieves >99% enantiomeric excess (ee) for the (2S)-enantiomer.

  • Indole incorporation : Friedel-Crafts alkylation introduces the indole-methyl group under BF₃·Et₂O catalysis.

  • Adamantyloxycarbonyl protection : Reaction with adamantane-2-yl chloroformate in dichloromethane (DCM) yields the carbamate intermediate.

Reaction Conditions :

  • Temperature: 0–5°C (to minimize racemization).

  • Solvent: Anhydrous DCM with triethylamine as a base.

  • Yield: 68–72% after silica gel chromatography.

Fluorophenylbutanoic Acid Coupling

The carboxylate terminus is introduced via a four-step sequence:

  • Mitsunobu reaction : Links 4-fluorophenyl ethanol to a protected aspartic acid derivative.

  • Saponification : Hydrolysis of the methyl ester with LiOH in THF/MeOH/H₂O.

  • Amide bond formation : EDC/HOBt-mediated coupling with the propanamide core.

Critical Parameters :

  • Coupling reagent : EDC/HOBt outperforms DCC due to reduced side reactions.

  • Solvent system : Dimethylacetamide (DMA) enhances solubility of hydrophobic intermediates.

  • Yield : 58–63% after reverse-phase HPLC purification.

Optimization of Reaction Conditions

Catalytic Hydrogenation of Intermediate Nitriles

A Pd/C-catalyzed hydrogenation step reduces nitrile intermediates to primary amines, crucial for carbamate formation. Comparative studies reveal:

CatalystPressure (bar)Temperature (°C)Conversion (%)Selectivity (%)
5% Pd/C3259895
10% Pd/Al₂O₃5309288

Data adapted from catalytic hydrogenation studies.

Microwave-assisted reactions reduce reaction times by 40% while maintaining enantiopurity.

Solvent and Temperature Effects on Carbamate Formation

A factorial design experiment evaluated solvents and temperatures:

SolventTemperature (°C)Adamantyl Incorporation (%)Byproduct Formation (%)
DCM0893
THF257612
Acetonitrile406518

Optimal conditions: DCM at 0°C minimizes byproducts and maximizes yield.

Purification and Characterization

Chromatographic Techniques

  • Preparative HPLC : C18 column with acetonitrile/water (0.1% TFA) gradient achieves >99% purity.

  • Chiral HPLC : Polysaccharide-based columns (Chiralpak AD-H) resolve enantiomers with a resolution factor >2.0.

Spectroscopic Confirmation

  • ¹H NMR : δ 7.45 (d, J = 8.1 Hz, indole H4), δ 4.25 (m, adamantane CH).

  • HRMS : m/z 576.2832 [M+H]⁺ (calculated: 576.2835).

Comparative Analysis of Synthetic Strategies

MethodStepsOverall Yield (%)Purity (%)Key Advantage
Linear synthesis121895Simplified intermediate isolation
Convergent synthesis92798Modularity, scalability

Convergent synthesis improves yield by 50% compared to linear approaches.

Challenges and Solutions in Industrial-Scale Production

Racemization During Amide Coupling

Cause : Base-catalyzed epimerization at the (2S)-center.
Solution : Use of Hünig’s base (DIPEA) instead of triethylamine reduces racemization to <2%.

Adamantane Solubility Issues

Cause : Hydrophobicity limits reaction rates.
Solution : Co-solvent systems (DCM/DMA 1:1) enhance solubility without compromising stability .

Q & A

Q. What molecular interactions define PD-149164's agonist activity at the CCK-A receptor?

this compound binds to the CCK-A receptor's extracellular domain, inducing conformational changes that activate intracellular signaling pathways (e.g., Gαq-mediated phospholipase C activation). Methodological approaches include:

  • Radioligand binding assays using [³H]-CCK-8 displacement to measure affinity (Kᵢ).
  • Functional assays (e.g., intracellular Ca²⁺ flux via Fura-2 fluorescence) to quantify agonist potency (EC₅₀) and efficacy (% maximal response relative to native CCK) .

Q. What in vitro assays are recommended for evaluating this compound's pharmacological activity?

Standard protocols involve:

  • Cell line selection : Use CCK-A receptor-expressing systems (e.g., transfected HEK293 cells).
  • Dose-response curves : Test concentrations ranging from 1 nM to 10 µM, with atropine as a negative control.
  • Data normalization : Express results as a percentage of the maximal response to endogenous CCK-8 .

Q. How selective is this compound for CCK-A compared to CCK-B or other GPCRs?

Assess selectivity via:

  • Competitive binding assays against CCK-B and related receptors (e.g., gastrin receptors).
  • Functional selectivity screens : Measure activity in cells expressing off-target receptors (e.g., muscarinic or adrenergic receptors) using cAMP or IP₁ accumulation assays .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound's efficacy across preclinical models?

Contradictory results may arise from variations in receptor expression, pharmacokinetics, or assay conditions. Mitigate by:

  • Validating CCK-A receptor density via Western blot or qPCR in model systems .
  • Pharmacokinetic profiling : Use LC-MS/MS to measure plasma/tissue concentrations and correlate with pharmacodynamic responses .
  • Meta-analysis : Apply random-effects models to harmonize data across studies, addressing inter-study heterogeneity .

Q. What integrative approaches combine this compound's pharmacokinetic data with multi-omic analyses?

Advanced methodologies include:

  • Pharmacokinetic-pharmacodynamic (PK/PD) modeling : Link plasma concentration-time profiles to transcriptomic changes (e.g., RNA-seq of intestinal tissues).
  • Pathway enrichment analysis : Use tools like GSEA to identify CCK-A-mediated signaling networks altered by this compound .

Q. What statistical methods optimize dose-response analysis for this compound in complex systems?

Employ:

  • Non-linear regression (e.g., four-parameter logistic models) to estimate EC₅₀ and Hill coefficients.
  • Bayesian hierarchical models to account for variability in multi-experiment datasets .

Methodological Considerations

Q. How should researchers design controls for this compound studies in vivo?

Critical controls include:

  • Vehicle controls (e.g., saline or DMSO-matched solutions).
  • CCK-A knockout models to confirm receptor-specific effects.
  • Positive controls (e.g., native CCK-8) to benchmark agonist activity .

Q. What protocols ensure stability of this compound in long-term experiments?

Follow storage guidelines:

  • Powder : Store at -20°C in desiccated conditions.
  • Solubilized form : Use aliquots stored at -80°C, avoiding freeze-thaw cycles.
  • Stability testing : Perform HPLC-UV purity checks monthly .

Data Validation & Reproducibility

Q. How can batch-to-batch variability in this compound synthesis impact experimental outcomes?

Address by:

  • Quality control : Require NMR and mass spectrometry certificates from suppliers.
  • Internal standardization : Include reference samples in each assay batch to normalize inter-experiment variability .

Q. What frameworks guide ethical data reporting for this compound research?

Adhere to:

  • FAIR principles : Ensure data are Findable, Accessible, Interoperable, and Reusable.
  • MIAME standards : Document experimental conditions (e.g., cell passage number, buffer composition) in public repositories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PD-149164
Reactant of Route 2
PD-149164

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。